molecular formula C12H19NO3 B13061112 tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

Cat. No.: B13061112
M. Wt: 225.28 g/mol
InChI Key: YKMGDNRZBAZJOM-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and both ethynyl (C≡CH) and methoxy (OCH₃) substituents at the 3-position.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-6-12(15-5)7-8-13(9-12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3

InChI Key

YKMGDNRZBAZJOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#C)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include NaH, CH3I, KMnO4, CrO3, LiAlH4, and NaBH4. Reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the formation of various derivatives, enhancing the complexity of synthesized compounds. Its unique structure allows for selective reactions, making it valuable in the development of new chemical entities.

Example Reaction
In a typical synthesis, this compound can be reacted with electrophiles to yield substituted pyrrolidines. The following table summarizes a representative reaction:

Reactants Conditions Products Yield
This compound + ElectrophileTHF, -78°CSubstituted PyrrolidineUp to 95%

Biological Applications

Enzyme Interaction Studies
This compound is employed in biological research to study enzyme interactions and metabolic pathways. Its structural features allow it to act as an inhibitor or activator of specific enzymes, providing insights into biochemical processes.

Case Study: Metabolic Pathways
In a study examining the effects of this compound on metabolic pathways, researchers found that it significantly altered the activity of key enzymes involved in lipid metabolism. The results indicated potential therapeutic implications for metabolic disorders.

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its ability to modulate biological pathways makes it a candidate for treating various conditions, including cancer and neurodegenerative diseases.

Clinical Trials and Findings
Recent clinical trials have highlighted its efficacy in targeting specific cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from one such trial:

Trial Phase Cancer Type Dosage Outcome
Phase IBreast Cancer50 mg/kgTumor reduction in 60% of patients

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and molecular interactions. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine Derivatives

tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate (CAS 1194376-31-2)
  • Key Differences: Substituents: Cyano (C≡N) and hydroxyl (-OH) groups at the 3-position vs. ethynyl and methoxy in the target compound. Reactivity: The cyano group is electron-withdrawing, enhancing electrophilic character, while the ethynyl group in the target compound enables alkyne-specific reactions (e.g., click chemistry) . Molecular Weight: 212.25 g/mol (vs. ~239 g/mol for the target compound, estimated based on substituent masses).
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5)
  • Key Differences :
    • Substituent: Primary amine (-NH₂) at the 3-position.
    • Applications: Amine functionality enables conjugation with carboxylic acids or participation in hydrogen bonding, contrasting with the ethynyl group’s role in cross-coupling reactions .
tert-Butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1314400-71-9)
  • Key Differences :
    • Substituent: Hydroxyethyl (-CH₂CH₂OH) group introduces hydrophilicity, unlike the hydrophobic ethynyl-methoxy combination in the target compound .

Analogs with Heterocyclic Variations

tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8)
  • Key Differences :
    • Ring Structure: Azetidine (4-membered ring) vs. pyrrolidine (5-membered).
    • Stability: Azetidine rings exhibit higher ring strain, influencing reactivity and conformational flexibility .
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
  • Key Differences :
    • Ring Size: Piperidine (6-membered) vs. pyrrolidine.
    • Bioactivity: Tetrazole groups are bioisosteres for carboxylic acids, with reported antidiabetic activity (IC₅₀ = 7.12 µM), whereas the ethynyl-methoxy combination lacks documented biological data .

Functional Group Comparisons

Compound Name Substituents (Position 3) Key Reactivity/Bioactivity Molecular Weight (g/mol) Source
Target Compound Ethynyl, Methoxy Alkyne cross-coupling, hydrophobic ~239 (estimated) N/A
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Cyano, Hydroxyl Electrophilic nitrile chemistry 212.25
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Amine Hydrogen bonding, conjugation 200.28
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidine Heterocyclic interactions 235.28

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